molecular formula C22H23N5O B12986925 8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12986925
M. Wt: 373.5 g/mol
InChI Key: PTXLQZFTKJZNMK-UHFFFAOYSA-N
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Description

8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-7(8H)-one core, substituted with various functional groups

Preparation Methods

The synthesis of 8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by the introduction of the methyl, amino, and tolyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is studied. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. Alternatively, it could interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin-7(8H)-one derivatives with different substituents These compounds may have varying degrees of biological activity and chemical reactivity

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

2-(3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-ylamino)-8-methyl-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H23N5O/c1-14-6-3-4-9-18(14)19-10-17-11-23-22(24-20(17)26(2)21(19)28)25-27-12-15-7-5-8-16(15)13-27/h3-7,9-11,15-16H,8,12-13H2,1-2H3,(H,23,24,25)

InChI Key

PTXLQZFTKJZNMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CN=C(N=C3N(C2=O)C)NN4CC5CC=CC5C4

Origin of Product

United States

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